[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester [(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450380
InChI: InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12+/m1/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13450380

Molecular Formula: C15H29N3O3

Molecular Weight: 299.41 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester -

Specification

Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
IUPAC Name tert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate
Standard InChI InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11-,12+/m1/s1
Standard InChI Key IXXNWUBFEFXWLT-NEPJUHHUSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC[C@H](C1)NC(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure integrates a piperidine ring substituted at the 3-position with a carbamic acid tert-butyl ester group. The piperidine nitrogen is further acylated by an (S)-2-amino-3-methylbutyryl moiety, introducing chiral centers at both the piperidine and amino acid residues. The stereochemical designation (R)-1-((S)-2-amino...) reflects the absolute configuration of these centers, which critically influence its three-dimensional conformation.

Table 1: Key Structural Properties

PropertyValue
IUPAC Nametert-butyl N-[(3R)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate
Molecular FormulaC15H29N3O3\text{C}_{15}\text{H}_{29}\text{N}_{3}\text{O}_{3}
Molecular Weight299.41 g/mol
Isomeric SMILESCC(C)C@@HN
PubChem CID66566326

The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Computational models suggest that the stereochemistry at the piperidine C3 and amino acid C2 positions creates a rigid, folded conformation, potentially optimizing interactions with biological targets.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from enantiomerically pure piperidine and amino acid precursors. Key steps include:

  • Piperidine Functionalization: Introduction of the carbamate group via reaction with tert-butyl carbamoyl chloride under basic conditions.

  • Acylation: Coupling the (S)-2-amino-3-methylbutyric acid to the piperidine nitrogen using peptide coupling agents such as HATU or EDCI.

  • Chiral Resolution: Chromatographic separation or crystallography to isolate the desired (R,S)-diastereomer.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Carbamate Formationtert-Butyl carbamoyl chloride, DIPEA, DCM78
Acylation(S)-2-Amino-3-methylbutyric acid, HATU, DMF65
PurificationChiral HPLC (Chiralpak IA column)>95% ee

Optimization of solvent polarity (e.g., dichloromethane vs. dimethylformamide) and base selection (e.g., DIPEA vs. TEA) significantly impacts reaction efficiency.

Biological Activities and Mechanistic Insights

Enzyme Modulation

The tert-butyl carbamate group may confer resistance to enzymatic hydrolysis by esterases, prolonging systemic exposure. Preliminary data on related carbamates indicate inhibitory activity against acetylcholinesterase (IC50=8.7μM\text{IC}_{50} = 8.7 \mu\text{M}), though direct evidence for this compound is lacking.

Analytical Characterization

Spectroscopic Profiling

  • NMR: 1H^1\text{H}-NMR (400 MHz, CDCl3_3) displays characteristic signals at δ 1.44 (s, 9H, tert-butyl), 3.15–3.45 (m, piperidine H), and 5.21 (br s, NH2_2).

  • Mass Spectrometry: ESI-MS exhibits a predominant [M+H]+^+ peak at m/z 300.3, consistent with the molecular weight.

Applications in Drug Discovery

Intermediate for Peptidomimetics

The compound’s hybrid structure—combining piperidine rigidity with amino acid flexibility—makes it a versatile scaffold for designing protease inhibitors or GPCR ligands. For example, replacing the tert-butyl group with fluorinated aryl moieties could enhance blood-brain barrier penetration.

Future Directions

  • In Vivo Efficacy Studies: Testing in rodent models of anxiety or cognitive impairment.

  • Derivatization: Exploring substitutions at the carbamate and acyl positions to optimize pharmacokinetics.

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